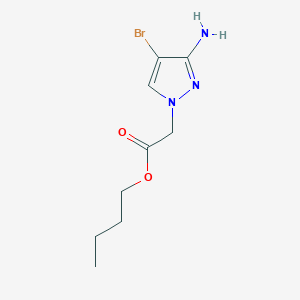![molecular formula C10H12F6N4O4 B13486823 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)
5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid) is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes an imidazo[1,5-a]pyrazine core, making it a valuable scaffold in medicinal chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with aldehydes or ketones, followed by cyclization to form the imidazo[1,5-a]pyrazine ring. The bis(trifluoroacetic acid) salt form is obtained by treating the amine with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazin-3-one, while substitution reactions can introduce various functional groups at the amine position.
Wissenschaftliche Forschungsanwendungen
5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one: Another imidazo[1,5-a]pyrazine derivative with different functional groups.
2,2,2-trifluoro-1-{5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophen-2-yl}ethane-1,1-diol: A compound with a similar core structure but different substituents.
Uniqueness
5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine is unique due to its specific amine group and the bis(trifluoroacetic acid) salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid), covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H12F6N4O4 |
|---|---|
Molekulargewicht |
366.22 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N4.2C2HF3O2/c7-6-9-4-5-3-8-1-2-10(5)6;2*3-2(4,5)1(6)7/h4,8H,1-3H2,(H2,7,9);2*(H,6,7) |
InChI-Schlüssel |
OYIOCJWGFLGQOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=CN=C2N)CN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)

![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)




